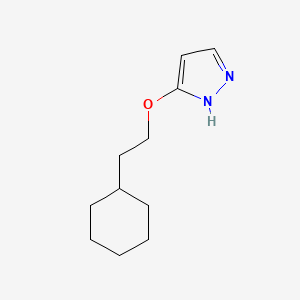
1-(2-Bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a difluoroethanone group
Métodos De Preparación
The synthesis of 1-(2-Bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone typically involves halogenation and fluorination reactions. One common method includes the following steps:
Halogenation: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce bromine and chlorine atoms at specific positions on the ring.
Fluorination: The difluoroethanone group is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace halogens with hydroxyl, amino, or alkyl groups.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include sodium borohydride (for reduction), potassium permanganate (for oxidation), and palladium catalysts (for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s halogenated structure makes it a useful probe in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone involves its interaction with molecular targets, such as enzymes or receptors. The halogen atoms and the difluoroethanone group can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
1-(2-Bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone can be compared with other halogenated ketones, such as:
1-(2-Bromo-3-chloro-6-fluorophenyl)-2-ethylbutan-1-ol: This compound has a similar halogenated phenyl ring but differs in the presence of an ethylbutan-1-ol group instead of a difluoroethanone group.
1-(2-Bromo-3-chloro-6-fluorophenyl)-2-methylbutan-1-ol: Similar to the previous compound but with a methylbutan-1-ol group.
The uniqueness of this compound lies in its difluoroethanone group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H3BrClF3O |
|---|---|
Peso molecular |
287.46 g/mol |
Nombre IUPAC |
1-(2-bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3BrClF3O/c9-6-3(10)1-2-4(11)5(6)7(14)8(12)13/h1-2,8H |
Clave InChI |
XNGNHGJDHXUXSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)C(=O)C(F)F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-tetramethyl-2-[(E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]-1,3,2-dioxaborolane](/img/structure/B14767311.png)


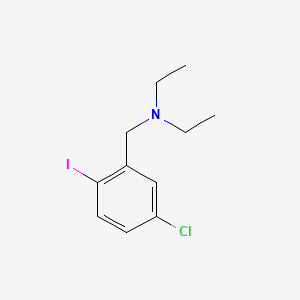
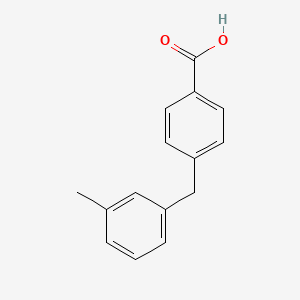
![(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-(azetidine-2-carbonyl)amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid](/img/structure/B14767337.png)
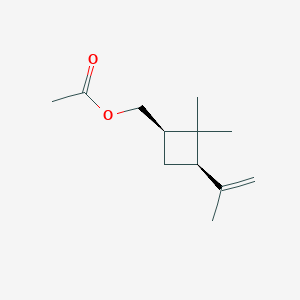
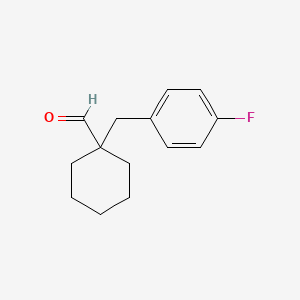
![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine](/img/structure/B14767344.png)

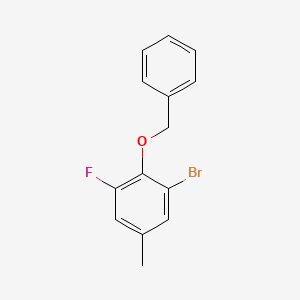
![4,10beta-bis(acetyloxy)-13alpha-[[(2R,3S)-3-[[(3E)-hex-3-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate](/img/structure/B14767358.png)
![5-([1,1'-Biphenyl]-4-yl)thiazol-2-amine](/img/structure/B14767366.png)
